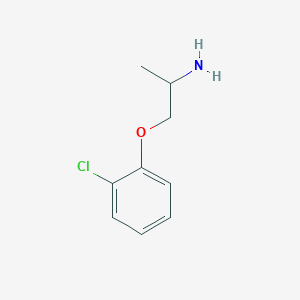

1-(2-Aminopropoxy)-2-chlorobenzene

説明

1-(2-Aminopropoxy)-2-chlorobenzene is an aromatic ether derivative characterized by a 2-chlorophenyl group linked via a propoxy chain to a primary amine. This compound shares structural homology with mexiletine analogs, which are sodium channel blockers used in treating myotonia and arrhythmias . The chlorine substituent at the ortho position distinguishes it from related compounds, influencing electronic, steric, and physicochemical properties.

特性

分子式 |

C9H12ClNO |

|---|---|

分子量 |

185.65 g/mol |

IUPAC名 |

1-(2-chlorophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |

InChIキー |

HWFUWQBNSLHMRS-UHFFFAOYSA-N |

正規SMILES |

CC(COC1=CC=CC=C1Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 1-bromo-2-propanol in the presence of a base, such as potassium carbonate, to form 1-(2-hydroxypropoxy)-2-chlorobenzene. This intermediate is then treated with ammonia or an amine to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Aminopropoxy)-2-chlorobenzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

1-(2-Aminopropoxy)-2-chlorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

1-(2-Aminopropoxy)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other materials with specialized properties.

作用機序

The mechanism of action of 1-(2-Aminopropoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table compares 1-(2-Aminopropoxy)-2-chlorobenzene with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Electron-withdrawing substituents (Cl, F, CF₃) increase polarity but reduce LogP compared to methyl groups.

Physicochemical Properties

Data from mexiletine analogs () and fluorinated derivatives () provide indirect insights:

| Property | Mexiletine | mHM (3-hydroxy) | 2-F Analog | 2-Cl Analog (Predicted) |

|---|---|---|---|---|

| pKa | 9.1 | 8.7 | ~8.9 | ~8.5 |

| LogP | 1.8 | 1.2 | 1.2 | 1.5 |

| Water Solubility | Low | Moderate | Moderate | Low |

Pharmacological Implications

- Sodium Channel Blocking : Ortho-substituted derivatives exhibit use-dependent inhibition, where bulkier groups (e.g., Cl) may prolong channel interaction due to steric effects .

- Anti-myotonic Activity: Calixmexitil, a cluster of 2-aminopropoxy moieties on calix[4]arene, shows enhanced efficacy over monomeric mexiletine, highlighting the role of substituent spatial arrangement .

生物活性

1-(2-Aminopropoxy)-2-chlorobenzene is an organic compound notable for its structural characteristics, including a chlorine atom at the second position of the benzene ring and an aminopropoxy group. This unique configuration contributes to its biological activity and potential applications in pharmacology and biochemistry.

- Molecular Formula : C9H10ClN

- Molecular Weight : 173.64 g/mol

- Structure : The compound features a chlorobenzene core with an aminopropoxy substituent, enhancing its lipophilicity and membrane permeability, which are beneficial for drug design.

The biological activity of 1-(2-Aminopropoxy)-2-chlorobenzene is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The aminopropoxy group can form hydrogen bonds with active sites of enzymes, potentially modulating their function.

- Halogen Bonding : The presence of the chlorine atom may facilitate halogen bonding, influencing binding affinity and specificity towards biological targets.

Biological Activity

1-(2-Aminopropoxy)-2-chlorobenzene exhibits a range of biological activities, including:

- Enzyme Modulation : Interaction studies suggest that the compound can alter enzyme activity, which is crucial for metabolic pathways.

- Potential Therapeutic Effects : Its ability to bind to various receptors indicates potential therapeutic applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of 1-(2-Aminopropoxy)-2-chlorobenzene:

-

Enzyme Interaction Study :

- Objective : To assess the binding affinity of the compound towards specific enzymes.

- Findings : The compound showed significant modulation of enzyme activity, suggesting its utility in biochemical assays.

-

Pharmacological Application :

- Research Focus : Investigating the compound's role in drug design.

- Results : Enhanced lipophilicity and membrane permeability were observed, making it a suitable candidate for further pharmacological studies.

Comparative Analysis

To understand the unique properties of 1-(2-Aminopropoxy)-2-chlorobenzene, comparisons with structurally similar compounds reveal its distinctive features:

| Compound Name | Chlorine Position | Lipophilicity | Membrane Permeability |

|---|---|---|---|

| 1-(2-Aminopropoxy)-2-chlorobenzene | 2 | High | High |

| 1-(2-Aminopropoxy)-4-chlorobenzene | 4 | Moderate | Moderate |

| 1-(2-Aminopropoxy)-2-fluorobenzene | 2 | Moderate | Low |

The positioning of the chlorine atom significantly affects both lipophilicity and membrane permeability, emphasizing the importance of structural arrangement in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。